Cas no 1539314-85-6 (9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile)

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile is a boronic ester derivative featuring a fluorene core with a nitrile substituent. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stable boronate group, which facilitates efficient aryl-aryl bond formation. The sterically hindered 9,9-dimethylfluorene backbone enhances thermal and oxidative stability, while the nitrile group offers additional functionalization potential. Its crystalline nature and high purity make it suitable for precise applications in materials science, including the development of organic semiconductors and optoelectronic materials. The product is handled under inert conditions to preserve its reactivity and shelf life.
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile structure
1539314-85-6 structure
商品名:9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile
CAS番号:1539314-85-6
MF:C22H24BNO2
メガワット:345.2424659729
MDL:MFCD31916408
CID:4609067
PubChem ID:90194800

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
    • 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile
    • AS-55256
    • D93107
    • SCHEMBL15763536
    • AKOS037644811
    • 1539314-85-6
    • MDL: MFCD31916408
    • インチ: 1S/C22H24BNO2/c1-20(2)18-11-14(13-24)7-9-16(18)17-10-8-15(12-19(17)20)23-25-21(3,4)22(5,6)26-23/h7-12H,1-6H3
    • InChIKey: FBEWREHWMQOAHH-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=CC3C4C=CC(C#N)=CC=4C(C)(C)C=3C=2)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 345.1900092g/mol
  • どういたいしつりょう: 345.1900092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 1
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR003B59-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$208.00 2025-01-22
A2B Chem LLC
AB53313-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$241.00 2024-04-20
eNovation Chemicals LLC
D754121-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$220 2025-02-19
1PlusChem
1P003AWX-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$230.00 2024-06-20
Chemenu
CM430711-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%+
5g
$*** 2023-03-30
eNovation Chemicals LLC
D754121-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$220 2024-06-07
Cooke Chemical
LN4361832-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
RMB 960.00 2025-02-21
eNovation Chemicals LLC
D754121-5g
9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile
1539314-85-6 95%
5g
$220 2025-02-22

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile 関連文献

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrileに関する追加情報

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile: A Comprehensive Overview

9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile is a highly specialized organic compound with the CAS number 1539314-85-6. This compound belongs to the class of fluorene derivatives and is characterized by its unique structure and functional groups. The molecule features a fluorene backbone with two methyl groups at the 9-position and a cyanomethyl group at the 2-position. Additionally, it incorporates a tetramethyl-substituted dioxaborolane moiety at the 7-position of the fluorene ring system.

The synthesis of 9,9-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene-2-carbonitrile involves advanced organic chemistry techniques. The starting material is typically a substituted fluorene derivative that undergoes a series of reactions to introduce the desired substituents. These reactions often include nucleophilic substitutions and boron-based coupling reactions to achieve the final product. The presence of the dioxaborolane group makes this compound particularly interesting for applications in organometallic chemistry and materials science.

One of the key features of this compound is its ability to act as a precursor in cross-coupling reactions. The dioxaborolane group is highly reactive and can be used in Suzuki-Miyaura coupling reactions to form biaryl bonds. This property has made it a valuable tool in the construction of complex organic molecules and materials with tailored electronic properties. Recent studies have highlighted its potential in the synthesis of advanced materials for optoelectronic devices.

From a structural standpoint, 9,9-Dimethyl-fluorene derivatives are known for their rigid aromatic framework and extended conjugation. The introduction of methyl groups at the 9-position enhances the stability of the molecule while maintaining its conjugation length. The cyanomethyl group at position 2 further modulates the electronic properties of the molecule by introducing electron-withdrawing effects. This combination makes it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices where precise control over electronic properties is essential.

The presence of the tetramethyl-dioxaborolane group at position 7 introduces additional functionality to this compound. Dioxaborolane moieties are known for their ability to participate in various boron-based reactions. In recent years, researchers have explored their use in constructing covalent organic frameworks (COFs) and other porous materials with high surface areas. These materials hold promise for applications in gas storage and catalysis due to their unique structural properties.

In terms of physical properties, 9,9-Dimethyl-fluorene derivatives exhibit high thermal stability and excellent solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF). These characteristics make them ideal candidates for solution-processing techniques commonly employed in materials synthesis. Additionally, their optical properties can be tuned by modifying substituents on the fluorene ring system.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 9,9-Dimethyl-fluorene derivatives. Quantum mechanical calculations have revealed that these compounds exhibit strong fluorescence emission due to their extended conjugation and minimal non-radiative decay pathways. This property has led to their exploration as potential candidates for fluorescent sensors and bioimaging agents.

The integration of dioxaborolane moieties into fluorene-based systems has opened new avenues for material design. For instance, researchers have demonstrated that these compounds can be used as building blocks for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit high porosity and tunable pore sizes due to their modular design based on boron-mediated linkages.

In summary,9,9-Dimethyl-fluorene derivatives with dioxaborolane substituents represent a promising class of compounds with diverse applications across multiple fields. Their unique combination of structural rigidity and functional versatility makes them ideal candidates for advanced materials synthesis. As research continues to uncover new reaction pathways and applications for these compounds,CAS number 1539314-85-6 will likely play an increasingly important role in both academic research and industrial applications.

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